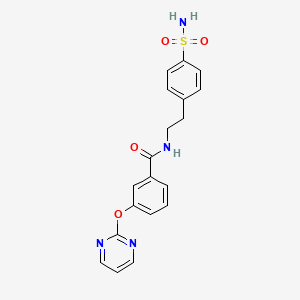

3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide

Description

Properties

IUPAC Name |

3-pyrimidin-2-yloxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c20-28(25,26)17-7-5-14(6-8-17)9-12-21-18(24)15-3-1-4-16(13-15)27-19-22-10-2-11-23-19/h1-8,10-11,13H,9,12H2,(H,21,24)(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATLGJVOBAVKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide typically involves multiple steps:

Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting a pyrimidine derivative with an appropriate halogenated compound under basic conditions.

Attachment of the benzamide moiety: This step involves the reaction of the pyrimidin-2-yloxy intermediate with a benzoyl chloride derivative in the presence of a base.

Introduction of the sulfamoylphenethyl group: This can be done by reacting the intermediate with a sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl or pyrimidine moieties.

Reduction: Reduction reactions can occur at the benzamide or sulfonamide groups.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Structure and Composition

The molecular structure of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide includes:

- Pyrimidine moiety : Implicated in biological interactions.

- Benzamide backbone : Common in pharmaceuticals.

- Sulfonamide group : Known for its antibacterial properties.

Reaction Conditions

The synthesis requires careful selection of solvents and catalysts to optimize yield and purity. Continuous flow reactors may enhance efficiency during industrial production.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions that can lead to novel compounds with enhanced properties.

Biology

From a biological perspective, this compound is being investigated for its potential as:

- Enzyme inhibitors : Particularly those involved in folate metabolism.

- Receptor modulators : Potentially affecting various signaling pathways.

The presence of the sulfonamide group suggests that it could inhibit enzymes critical for cellular processes, making it a candidate for further biological studies.

Medicine

In medical research, compounds with similar structures have been explored for:

- Antimicrobial activity : Targeting bacterial infections.

- Anticancer properties : Inhibiting the growth of cancer cells through various mechanisms.

The dual functionality of pyrimidine and sulfonamide groups may enhance its therapeutic efficacy against specific pathogens or tumors.

Industry

Industrially, this compound can be utilized in:

- Pharmaceutical development : As an intermediate in drug synthesis.

- Agrochemicals : Potential applications in crop protection formulations.

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine group can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The sulfonamide group can inhibit enzymes involved in folate metabolism, disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

Physicochemical Properties

Analysis :

- The target’s moderate logP (~2.5) balances lipophilicity and solubility, whereas longer alkyl chains (e.g., pentoxy in ) increase logP, reducing aqueous solubility.

- The sulfamoyl group enhances polarity, improving solubility compared to halogenated analogs ().

Carbonic Anhydrase (CA) Inhibition

Insights :

Structure-Activity Relationships (SAR)

Sulfamoyl Group : Essential for CA inhibition; removal abolishes activity .

Pyrimidine Derivatives : Pyrimidinyloxy (target) vs. pyrimidinylsulfamoyl (): The latter shows broader isoform inhibition (CA II/IX), while the former may improve selectivity.

Substituent Hydrophobicity : Alkoxy chains (e.g., pentoxy in ) increase membrane permeability but reduce solubility, limiting therapeutic applicability.

Biological Activity

3-(Pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structure, which incorporates pyrimidine and sulfonamide functionalities, suggests potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available scientific literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several functional groups that may contribute to its biological activity:

- Pyrimidine Group : Known for its role in nucleic acid structure and function.

- Sulfonamide Group : Commonly associated with antimicrobial activity.

- Benzamide Moiety : Often linked to various pharmacological effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate metabolism, disrupting cellular processes essential for pathogen growth.

- Receptor Modulation : The compound could act as a modulator for specific receptors or enzymes, potentially influencing signaling pathways related to inflammation or cancer progression.

- Nucleic Acid Interaction : The pyrimidine component may mimic nucleic acid bases, interfering with DNA or RNA synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. The sulfonamide group is particularly effective against bacterial infections. Studies have shown that derivatives of sulfonamides can inhibit the growth of various pathogens by targeting folate synthesis pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from its structural similarity to known COX inhibitors. Compounds with benzamide and pyrimidine structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

Recent studies have focused on the anticancer potential of similar benzamide derivatives. For instance, compounds designed with pyrimidine scaffolds have shown promising results against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship (SAR) suggests that modifications to the pyrimidine or sulfonamide groups can enhance cytotoxicity.

Study 1: Antitumor Evaluation

A study evaluated novel benzamide derivatives for their antitumor activity against multiple cancer cell lines. Among these compounds, those structurally related to this compound exhibited IC50 values in the range of μM against A549 cells, indicating significant cytotoxicity compared to standard treatments .

Study 2: COX Inhibition

Another investigation focused on the design of COX-II inhibitors derived from similar scaffolds. Compounds demonstrated varying degrees of inhibition against COX-II with IC50 values ranging from μM to μM. This highlights the potential for developing anti-inflammatory agents from benzamide derivatives .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide | Antimicrobial |

| 5-Fluorouracil | 5-Fluorouracil | Anticancer |

| Metoclopramide | Metoclopramide | Antiemetic |

Q & A

Q. What are the recommended synthetic routes for 3-(pyridin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with coupling a pyridinyloxybenzoyl chloride with a sulfamoylphenethylamine derivative. Key steps include:

- Nucleophilic substitution : Formation of the pyridinyloxy linkage under reflux conditions (e.g., DMF, 80–100°C) .

- Amide bond formation : Using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) to link the benzamide and sulfonamide moieties .

Intermediates are characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing pyrimidinyl vs. pyridinyl oxygen linkages) .

- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities (e.g., ESI-MS for ionizable sulfonamide groups) .

- HPLC-PDA : Validates purity (>95% by reverse-phase chromatography) and monitors degradation products .

Q. How is solubility optimized for in vitro bioassays?

Solubility challenges arise from the compound’s hydrophobic benzamide core. Strategies include:

- Co-solvent systems : DMSO (≤1% v/v) combined with aqueous buffers (e.g., PBS, pH 7.4) .

- Cyclodextrin encapsulation : Enhances aqueous dispersion for cellular uptake studies .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for scaled synthesis?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and identify energy barriers for key steps like amide coupling .

- Condition Screening : Machine learning models prioritize solvent/base combinations (e.g., DCM vs. THF) to minimize side reactions .

Example workflow:

| Step | Computational Tool | Experimental Validation |

|---|---|---|

| Amide coupling | Gaussian (DFT) | NMR monitoring of byproducts |

| Solvent selection | COSMO-RS | HPLC purity analysis |

Q. How should conflicting bioactivity data (e.g., IC50 variability) be resolved?

- Dose-response refinement : Use 8–12 concentration points with technical replicates to reduce variability .

- Target engagement assays : SPR or ITC validates direct binding to suspected targets (e.g., kinase domains) .

- Metabolite screening : LC-MS identifies off-target interactions with cytochrome P450 enzymes .

Q. What strategies improve selectivity against off-target receptors?

- SAR-driven modifications : Introduce substituents at the pyridinyloxy position to sterically hinder non-specific binding. Example comparisons:

| Substituent | Target Affinity (Ki, nM) | Off-target (GPCR) Ki |

|---|---|---|

| -H | 12 ± 2 | 450 ± 90 |

| -Cl | 8 ± 1 | 1200 ± 200 |

- Cryo-EM mapping : Resolves binding pocket interactions to guide rational design .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure t1/2 and identify oxidative hotspots (e.g., pyrimidine ring) .

- AMES test : Screen for mutagenicity using TA98 and TA100 bacterial strains .

- hERG inhibition assay : Patch-clamp electrophysiology assesses cardiac liability risks .

Methodological Considerations

Q. What experimental controls are essential in kinase inhibition studies?

- Positive controls : Staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., Imatinib for Abl kinases) .

- Negative controls : DMSO vehicle and scrambled peptide substrates .

- Data normalization : Express activity as % inhibition relative to baseline (no compound) and maximal inhibition (positive control) .

Q. How can structural analogs be designed to enhance blood-brain barrier (BBB) penetration?

- LogP optimization : Aim for 2–3.5 using substituents like trifluoromethyl (enhances lipophilicity without excessive molecular weight) .

- P-gp efflux assay : Measure compound retention in MDCK-MDR1 cells to predict BBB permeability .

Q. What in silico tools predict ADME properties during lead optimization?

- ADMET Predictor : Estimates solubility, permeability, and CYP inhibition .

- SwissADME : Evaluates drug-likeness parameters (e.g., Rule of 5 compliance) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Compare plasma/tissue concentrations to confirm target engagement .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing in vivo outcomes .

- Species-specific differences : Test humanized models (e.g., transgenic mice expressing human targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.